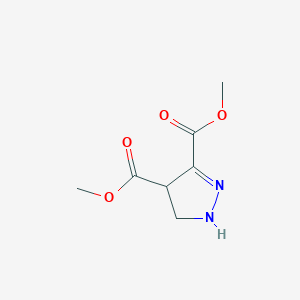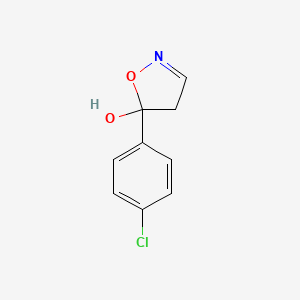![molecular formula C8H18N2OS B15211333 Carbamothioic acid, methyl-, S-[2-(butylamino)ethyl] ester CAS No. 652154-36-4](/img/structure/B15211333.png)
Carbamothioic acid, methyl-, S-[2-(butylamino)ethyl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-(Butylamino)ethyl) methylcarbamothioate is an organic compound with the molecular formula C8H18N2OS It is a carbamothioate ester, which means it contains a carbamothioate group (a sulfur-containing analog of a carbamate) attached to a butylaminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(Butylamino)ethyl) methylcarbamothioate typically involves the reaction of butylamine with 2-chloroethyl methylcarbamothioate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 50-70°C.
Industrial Production Methods
On an industrial scale, the production of S-(2-(Butylamino)ethyl) methylcarbamothioate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
S-(2-(Butylamino)ethyl) methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the butylaminoethyl group, where nucleophiles like halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Sodium hydroxide or potassium carbonate; reactions are often conducted in polar solvents like ethanol or methanol at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carbamothioates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-(2-(Butylamino)ethyl) methylcarbamothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities involving sulfur-containing substrates.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of S-(2-(Butylamino)ethyl) methylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. The butylaminoethyl group may enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-(2-(Ethylamino)ethyl) methylcarbamothioate
- S-(2-(Propylamino)ethyl) methylcarbamothioate
- S-(2-(Isobutylamino)ethyl) methylcarbamothioate
Uniqueness
S-(2-(Butylamino)ethyl) methylcarbamothioate is unique due to its specific butylaminoethyl group, which imparts distinct chemical and biological properties compared to its analogs. The length and branching of the butyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
652154-36-4 |
|---|---|
Molekularformel |
C8H18N2OS |
Molekulargewicht |
190.31 g/mol |
IUPAC-Name |
S-[2-(butylamino)ethyl] N-methylcarbamothioate |
InChI |
InChI=1S/C8H18N2OS/c1-3-4-5-10-6-7-12-8(11)9-2/h10H,3-7H2,1-2H3,(H,9,11) |
InChI-Schlüssel |
ZUGMIKAFVLTDOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCCSC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


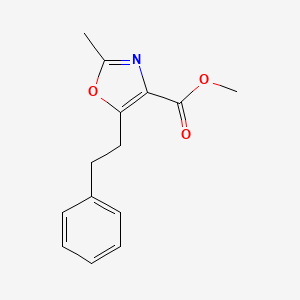
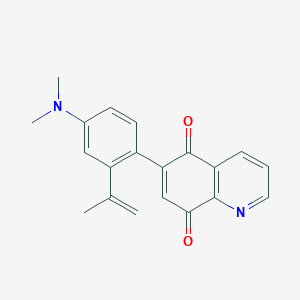
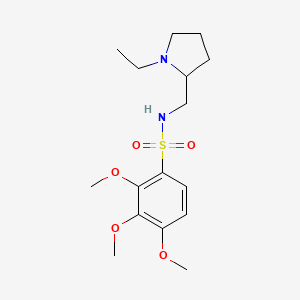
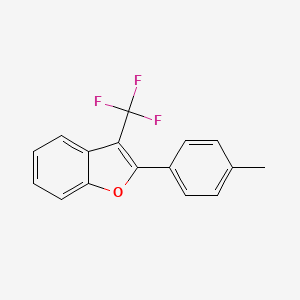
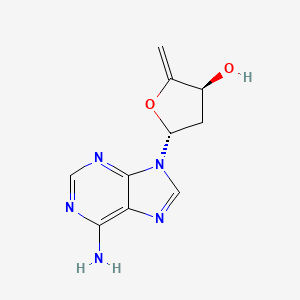

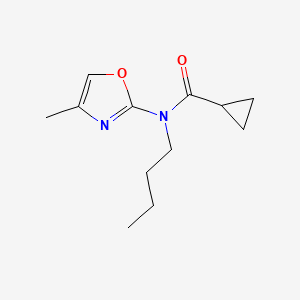
![3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B15211295.png)
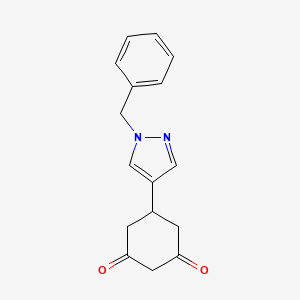
![[3,3'-Bipyrrolidine]-5,5'-dione](/img/structure/B15211310.png)
![2,6-Dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B15211313.png)
![1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone](/img/structure/B15211328.png)
